1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride
Overview
Description
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO2 . It is a constrained analog of phenylalanine (Phe) and has been identified as a core structural element present in several peptide-based drugs .
Synthesis Analysis
A two-step procedure has been developed for the synthesis of 1,2,3,4-tetrahydroquinolines . The process includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination . The hydroaminoalkylation reaction of the ortho-chlorostyrenes is catalyzed by a 2,6-bis (phenylamino)pyridinato titanium complex .Molecular Structure Analysis
The molecular weight of this compound is 213.66 g/mol . The InChI key is PMOYVTWZOKCAGU-UHFFFAOYSA-N . The canonical SMILES string is C1C (CNC2=CC=CC=C21)C (=O)O.Cl .Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinoline moieties are commonly occurring substructures in a large number of biologically active compounds . Catalytic hydroaminoalkylation reactions are a 100% atom efficient way to form new C–C bonds by addition of α-C–H bonds of primary or secondary amines across C–C double bonds .Physical and Chemical Properties Analysis
The physical form of this compound is powder . It has a melting point of 235-236°C . The compound has a topological polar surface area of 49.3 Ų .Scientific Research Applications
Therapeutic Applications
1,2,3,4-Tetrahydroquinoline derivatives have been recognized for their significant therapeutic potential. Singh and Shah (2017) reviewed the therapeutic activities of these derivatives, emphasizing their notable success in drug discovery, particularly for cancer and CNS disorders. They also pointed out the potential of these derivatives in treating various infectious diseases like malaria, tuberculosis, HIV-infection, and others (Singh & Shah, 2017).
Enzymatic Applications in Pollution Treatment
Husain and Husain (2007) discussed the use of enzymes, in the presence of certain redox mediators, for the degradation or transformation of recalcitrant compounds in wastewater. This approach enhances the range and efficiency of degradation of these compounds significantly, highlighting the potential of using enzyme-redox mediator systems in treating aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Role in Synthesis of Indoles
Fusco and Sannicolo (1978) reviewed the Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones, involving transformations of the cyclohexadienoneimine intermediate. This process highlights the significance of 1,2,3,4-tetrahydroquinoline derivatives in synthesizing complex organic compounds and in understanding the underlying mechanisms of such transformations (Fusco & Sannicolo, 1978).
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride is a small-molecule inhibitor that primarily targets the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis . This axis is a key player in immune regulation and evasion of immune surveillance by tumor cells .
Mode of Action
The compound interacts with its targets by blocking the interaction of PD-1 with PD-L1 on tumor cells . This reinvigorates exhausted immune cells of both the innate and adaptive immune systems, enabling the host immune cells to detect and eliminate previously “hidden” cancers .
Biochemical Pathways
The compound affects the PD-1/PD-L1 immune checkpoint pathway . By inhibiting this pathway, it disrupts the immunosuppressive mechanism exploited by tumor cells, leading to the reactivation of the immune response against these cells .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.
Result of Action
The primary result of the compound’s action is the reinvigoration of exhausted immune cells . This leads to the detection and elimination of previously “hidden” cancers . The compound has demonstrated remarkable tumor regression and remission in select cancer patients .
Future Directions
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8,11H,5-6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOYVTWZOKCAGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695772 | |
Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-92-5 | |
Record name | 3-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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